(-)-N-Desmethyl Tramadol

Description

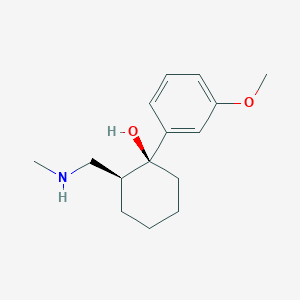

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (-)-N-Desmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for obtaining the enantiomerically pure (-)-N-Desmethyl Tramadol, a significant metabolite of the analgesic drug Tramadol. The synthesis is approached through a racemic route followed by chiral resolution, a common and effective strategy for obtaining specific stereoisomers. This document details the experimental protocols for each key step, presents quantitative data in a structured format for clarity, and includes visualizations of the chemical transformations and workflows.

Introduction

This compound, also known as (-)-Nortramadol or by its metabolite designation M2, is one of the primary metabolites of Tramadol. While the O-desmethyl metabolite (M1) is primarily responsible for the opioid agonist activity of Tramadol, N-desmethylated metabolites also contribute to the overall pharmacological profile. The stereochemistry of these metabolites is of significant interest in drug development and metabolism studies, as different enantiomers can exhibit distinct pharmacological and toxicological properties. This guide outlines a robust laboratory-scale synthesis of the specific (-)-(1S,2S) enantiomer of N-Desmethyl Tramadol.

The presented pathway involves a four-stage process:

-

Mannich Reaction: Synthesis of the key intermediate, 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone hydrochloride.

-

Grignard Reaction: Formation of the carbon skeleton of the Tramadol analogue through the addition of a Grignard reagent to the Mannich base.

-

N-Debenzylation: Removal of the benzyl (B1604629) protecting group to yield racemic N-Desmethyl Tramadol.

-

Chiral Resolution: Separation of the racemic mixture to isolate the desired this compound enantiomer.

Overall Synthesis Pathway

The synthesis commences with readily available starting materials and employs well-established organic reactions. The use of a benzyl protecting group on the nitrogen atom allows for the subsequent Grignard reaction to proceed efficiently, and its removal is achieved through catalytic hydrogenolysis. The final step of chiral HPLC is a reliable method for obtaining the enantiomerically pure target compound.

The Biological Inactivity of (-)-N-Desmethyl Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a centrally acting analgesic, is metabolized in the liver into several metabolites, with O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2) being the primary products. The analgesic efficacy of tramadol is largely attributed to the parent compound and its M1 metabolite, which is a potent µ-opioid receptor agonist. This technical guide provides an in-depth examination of the biological activity of the (-)-enantiomer of N-desmethyl tramadol (M2), consolidating available data to elucidate its pharmacological profile and its negligible contribution to the therapeutic effects of tramadol.

Metabolic Pathway of Tramadol

Tramadol undergoes hepatic metabolism primarily through two pathways: O-demethylation to O-desmethyl tramadol (M1) and N-demethylation to N-desmethyl tramadol (M2).[1] The formation of M2 is catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] M1 is the principal active metabolite responsible for the opioid-mediated analgesic effects of tramadol.[3]

Metabolism of Tramadol to its primary metabolites.

Core Biological Activity

Current scientific literature indicates that this compound possesses significantly less pharmacological activity compared to both the parent compound, tramadol, and the O-desmethyl metabolite, M1. Its contribution to the analgesic effects of tramadol is considered negligible.[1]

Opioid Receptor Activity

Studies have consistently shown that N-desmethyl tramadol has a very weak affinity for the µ-opioid receptor. Research on the cloned human µ-opioid receptor found that racemic N-desmethyl tramadol displayed a binding affinity (Ki) greater than 10 µM.[1] Furthermore, functional assays revealed no stimulatory effect on [35S]GTPγS binding, indicating a lack of agonist activity at the µ-opioid receptor.[1] This is in stark contrast to the M1 metabolite, which is a potent agonist at this receptor.[1]

Monoamine Reuptake Inhibition

The non-opioid component of tramadol's analgesic action is attributed to its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1] This activity is primarily associated with the enantiomers of the parent tramadol molecule.[1] While comprehensive quantitative data for N-desmethyl tramadol's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited, the available evidence suggests its activity is minimal.[4] Studies focusing on the monoamine reuptake inhibition of tramadol and its M1 metabolite have not highlighted any significant contribution from the M2 metabolite.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound in comparison to tramadol and its active metabolite, O-desmethyl tramadol.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Species |

| This compound (M2) | µ-opioid | > 10 µM[1] | Human |

| Tramadol | µ-opioid | 2.4 µM[5] | Human |

| (+)-O-Desmethyl Tramadol (M1) | µ-opioid | 0.0034 µM[6] | Human |

Table 2: Monoamine Transporter Inhibition

| Compound | Transporter | Inhibition (IC50) | Species |

| This compound (M2) | SERT | Data not available | - |

| This compound (M2) | NET | Data not available | - |

| (+)-Tramadol | SERT | 1.0 µM[7] | Human |

| (-)-Tramadol | SERT | 0.8 µM[7] | Human |

| (+)-O-Desmethyl Tramadol (M1) | SERT | 15 µM[7] | Human |

| (-)-O-Desmethyl Tramadol (M1) | SERT | 44 µM[7] | Human |

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

Monoamine Reuptake Inhibition Assay

This protocol describes a method for determining the inhibitory activity of a test compound on serotonin or norepinephrine reuptake using synaptosomes.

Materials:

-

Synaptosomes: Prepared from specific brain regions (e.g., rat striatum for SERT, rat hypothalamus for NET).

-

Radiolabeled Neurotransmitter: [³H]-Serotonin or [³H]-Norepinephrine.

-

Test Compound: this compound.

-

Positive Control: A known potent inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in sucrose (B13894) solution and perform differential centrifugation to isolate the synaptosomal fraction.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate synaptosomes with varying concentrations of this compound or control compounds in KRH buffer.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short period at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Scintillation Counting: Lyse the synaptosomes on the filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

-

Workflow for a monoamine reuptake inhibition assay.

Conclusion

Based on the available scientific evidence, this compound is a pharmacologically inactive metabolite of tramadol. It exhibits extremely weak affinity for the µ-opioid receptor and lacks agonist activity. Its contribution to the inhibition of serotonin and norepinephrine reuptake is also considered negligible. Therefore, for the purposes of drug development and clinical pharmacology, this compound is primarily viewed as an inactive metabolite, with the analgesic and side-effect profile of tramadol being predominantly determined by the parent drug and the O-desmethyl (M1) metabolite.

References

- 1. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tramadol, but not its major metabolite (mono-O-demethyl tramadol) depresses compound action potentials in frog sciatic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(-)-N-Desmethyl Tramadol: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-N-Desmethyl tramadol (B15222), also known as M2, is a primary metabolite of the centrally acting analgesic tramadol.[1][2] Tramadol's therapeutic effects are complex, involving a multimodal mechanism that includes opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[3] The metabolism of tramadol is crucial to its overall pharmacological profile, with various metabolites contributing differently to its analgesic and adverse effects. This technical guide provides an in-depth analysis of the mechanism of action of (-)-N-desmethyl tramadol, focusing on its interaction with key molecular targets, supported by quantitative data and detailed experimental methodologies.

Tramadol is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, which catalyze the N-demethylation of tramadol to form N-desmethyl tramadol.[1][2] This is distinct from the O-demethylation pathway, mediated by CYP2D6, which produces O-desmethyl tramadol (M1), the principal active metabolite responsible for the majority of tramadol's opioid-mediated analgesia.[2][3] Understanding the pharmacological activity of each metabolite is essential for a comprehensive grasp of tramadol's clinical effects and for the development of novel analgesics with improved therapeutic profiles.

Core Mechanism of Action

Current scientific evidence indicates that this compound is a pharmacologically weak metabolite with minimal contribution to the overall analgesic efficacy of the parent drug, tramadol.[1] Its mechanism of action is characterized by a very low affinity for mu-opioid receptors and negligible activity at monoamine transporters.

Opioid Receptor Interaction

This compound exhibits a significantly weak interaction with the mu-opioid receptor, the primary target for opioid-induced analgesia.

Receptor Binding Affinity: Studies utilizing radioligand binding assays with cloned human mu-opioid receptors have demonstrated that racemic N-desmethyl tramadol has a low binding affinity, with a reported inhibitory constant (Kᵢ) greater than 10 µM.[1] This indicates a much weaker interaction with the receptor compared to the active metabolite O-desmethyl tramadol (M1) and other clinically relevant opioids.[4]

Functional Activity: Functional assays, such as the [³⁵S]GTPγS binding assay, are employed to determine the agonist activity of a compound at G-protein coupled receptors like the mu-opioid receptor. In these assays, this compound has been shown to have no stimulatory effect on [³⁵S]GTPγS binding.[1] This lack of G-protein activation confirms that this compound does not act as an agonist at the mu-opioid receptor and, therefore, does not contribute to the opioid-mediated analgesic effects of tramadol.[1]

Monoamine Reuptake Inhibition

The non-opioid component of tramadol's analgesic action is attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE).[1] This activity is primarily associated with the enantiomers of the parent tramadol molecule. While comprehensive quantitative data for this compound's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited, the available evidence consistently suggests that its activity is minimal and not considered to be a significant contributor to the monoaminergic effects of tramadol.[1]

Data Presentation

The following table summarizes the available quantitative data for this compound's interaction with its primary pharmacological targets.

| Compound | Target | Assay Type | Value (Ki) | Reference |

| Racemic N-Desmethyl Tramadol | Human Mu-Opioid Receptor | Radioligand Binding | > 10 µM | [1] |

Note: Specific Ki or IC50 values for the inhibition of norepinephrine and serotonin transporters by this compound are not consistently reported in the literature, with sources generally describing the activity as "minimal" or "negligible."[1]

Experimental Protocols

Radioligand Competition Binding Assay for Mu-Opioid Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human mu-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor are thawed on ice and resuspended in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). The protein concentration is determined using a standard method like the Bradford assay.[5]

-

Assay Setup: The assay is performed in a 96-well plate in triplicate.

-

Total Binding: Contains assay buffer, a radioligand (e.g., [³H]-DAMGO, a selective mu-opioid agonist) at a concentration near its dissociation constant (Kd), and the membrane suspension.[5]

-

Non-specific Binding: Contains assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone) to saturate all specific binding sites, and the membrane suspension.[5]

-

Competitive Binding: Contains assay buffer, the radioligand, varying concentrations of this compound, and the membrane suspension.[5]

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[5]

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[5]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[5]

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To assess the agonist activity of this compound at the human mu-opioid receptor.

Methodology:

-

Membrane and Reagent Preparation: Cell membranes expressing the mu-opioid receptor are prepared as described above. A reaction buffer is prepared containing GTPγS, GDP, and MgCl₂.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Basal Binding: Membranes, assay buffer, and [³⁵S]GTPγS.

-

Agonist-Stimulated Binding: Membranes, varying concentrations of a known mu-opioid agonist (positive control, e.g., DAMGO), and [³⁵S]GTPγS.

-

Test Compound: Membranes, varying concentrations of this compound, and [³⁵S]GTPγS.

-

Non-specific Binding: Membranes, a high concentration of unlabeled GTPγS, and [³⁵S]GTPγS.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes to allow for GTPγS binding.[1]

-

Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.[1]

-

Data Analysis: The stimulatory effect of this compound is expressed as the percentage increase in [³⁵S]GTPγS binding over basal levels. The Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect) are determined by non-linear regression analysis of the concentration-response curve. A lack of increase over basal binding indicates no agonist activity.[1]

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the inhibitory effect of this compound on norepinephrine and serotonin reuptake.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat hypothalamus for norepinephrine, rat cortex for serotonin) through a series of homogenization and centrifugation steps.[6]

-

Assay Setup:

-

Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).[6]

-

-

Uptake Initiation and Termination: The uptake reaction is initiated by adding a fixed concentration of a radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin). After a short incubation period at 37°C, the uptake is terminated by rapid filtration and washing with ice-cold buffer.[1][6]

-

Quantification: The synaptosomes are lysed, and the amount of radioactivity taken up is measured using a liquid scintillation counter.[1]

-

Data Analysis: The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake, is determined from the concentration-inhibition curve.[1]

Mandatory Visualization

References

Pharmacological Profile of (-)-N-Desmethyl Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-N-Desmethyl tramadol (B15222), also known as M2, is a primary metabolite of the centrally acting analgesic tramadol, formed through N-demethylation by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1] This technical guide provides a comprehensive overview of the pharmacological profile of (-)-N-Desmethyl tramadol, focusing on its receptor binding affinity and functional activity. The available data robustly indicates that this compound is a pharmacologically inactive metabolite, contributing negligibly to the overall analgesic and adverse effects of its parent compound. Its primary significance in drug development and clinical pharmacology is that of a biomarker for tramadol metabolism.

Introduction

Tramadol exerts its analgesic effects through a dual mechanism of action: weak agonism at the µ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[2] The opioid activity of tramadol is primarily attributed to its O-desmethyl metabolite, M1, which is a potent MOR agonist.[3] The monoamine reuptake inhibition is mainly associated with the enantiomers of the parent tramadol molecule.[1] This document focuses on the pharmacological characterization of the N-desmethyl metabolite, this compound (M2), to elucidate its role in the therapeutic profile of tramadol.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of N-Desmethyl tramadol in comparison to tramadol and its active metabolite, O-desmethyl tramadol (M1).

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Species | Kᵢ (Inhibitory Constant) | Reference(s) |

| (+/-)-N-Desmethyl Tramadol (M2) | µ-opioid | Human | > 10 µM | [1][4] |

| (+/-)-Tramadol | µ-opioid | Human | 2.4 µM | [4] |

| (+)-O-Desmethyl Tramadol (M1) | µ-opioid | Human | 3.4 nM | [4] |

| (-)-O-Desmethyl Tramadol (M1) | µ-opioid | Human | 240 nM | [4] |

Table 2: Monoamine Transporter Binding Affinity

| Compound | Transporter | Species | Kᵢ (Inhibitory Constant) | Reference(s) |

| This compound (M2) | Serotonin Transporter (SERT) | - | Data not available; activity considered negligible | [1] |

| This compound (M2) | Norepinephrine Transporter (NET) | - | Data not available; activity considered negligible | [1] |

| (+/-)-Tramadol | Serotonin Transporter (SERT) | Human | 0.99 µM | [5] |

| (+/-)-Tramadol | Norepinephrine Transporter (NET) | Human | 0.79 µM | [5] |

Table 3: Functional Activity at the µ-Opioid Receptor

| Compound | Assay | Species | Activity | Reference(s) |

| (+/-)-N-Desmethyl Tramadol (M2) | [³⁵S]GTPγS Binding | Human | No stimulatory effect (inactive) | [1][4] |

| (+)-O-Desmethyl Tramadol (M1) | [³⁵S]GTPγS Binding | Human | Agonist | [4] |

Detailed Experimental Protocols

Radioligand Competitive Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]Naloxone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled opioid ligand (e.g., naloxone).

-

Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Instrumentation: Liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]Naloxone, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled naloxone.

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Agonism

This functional assay assesses the ability of a test compound to activate G-protein coupled receptors, such as the µ-opioid receptor.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Other Reagents: GDP (Guanosine diphosphate).

-

Test Compound: this compound.

-

Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Instrumentation: Liquid scintillation counter.

Procedure:

-

Pre-incubation: In a multi-well plate, combine the cell membranes and GDP in the assay buffer. Add varying concentrations of the test compound.

-

Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding of [³⁵S]GTPγS at each concentration of the test compound. Plot the specific binding against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[1]

Monoamine Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.

Materials:

-

Synaptosomes: Prepared from specific brain regions (e.g., rat striatum for serotonin and hypothalamus for norepinephrine).

-

Radiolabeled Neurotransmitters: [³H]Serotonin or [³H]Norepinephrine.

-

Test Compound: this compound.

-

Buffer: Krebs-Ringer buffer.

-

Instrumentation: Liquid scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate uptake.

-

Incubation: Incubate for a short period at a specified temperature (e.g., 37°C).

-

Termination of Uptake: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.[1]

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Tramadol to its primary metabolites.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Caption: Workflow for a monoamine uptake assay.

Conclusion

The comprehensive pharmacological data for this compound unequivocally demonstrates its lack of significant activity at the µ-opioid receptor and monoamine transporters. It exhibits a very weak affinity for the µ-opioid receptor and does not produce any agonist activity in functional assays.[1][4] Furthermore, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered negligible.[1] Consequently, this compound is regarded as an inactive metabolite, playing no discernible role in the analgesic efficacy of tramadol. For professionals in drug development and research, the focus should remain on the parent enantiomers of tramadol and the O-desmethyl (M1) metabolite to understand the therapeutic and adverse effects of tramadol.

References

- 1. benchchem.com [benchchem.com]

- 2. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tramadol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Tramadol's Therapeutic Action: A Deep Dive into its Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a centrally acting synthetic opioid analgesic, has a complex pharmacological profile that has been a subject of extensive research since its initial synthesis in 1962 by the German pharmaceutical company Grünenthal.[1] Initially marketed in Germany in 1977, it was introduced to the US market in 1995.[1] Its therapeutic efficacy in managing moderate to moderately severe pain is not solely attributable to the parent compound but is significantly influenced by its metabolites.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and biochemical journey of tramadol's metabolites, with a focus on their quantitative analysis and the experimental methodologies that have been pivotal in their characterization.

Tramadol's unique dual mechanism of action, involving both weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, is a direct consequence of the parent drug and its primary active metabolite, O-desmethyltramadol (M1).[2][4] Understanding the metabolic pathways and the pharmacological activity of each metabolite is crucial for optimizing its therapeutic use and minimizing adverse effects.

The Discovery and History of Tramadol Metabolites

The elucidation of tramadol's metabolic fate was a critical step in understanding its complete pharmacological profile. Early research focused on identifying the biotransformation products and their contribution to the overall analgesic effect.

O-desmethyltramadol (M1): The Principal Active Metabolite

The discovery of O-desmethyltramadol (M1) was a significant milestone, revealing that tramadol itself is, to a large extent, a prodrug.[5] M1 is formed through the O-demethylation of tramadol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2][6] This metabolite exhibits a significantly higher affinity for µ-opioid receptors, approximately 200 to 300 times greater than the parent drug, and is the major contributor to tramadol's opioid-mediated analgesia.[7][8] The stereochemistry of tramadol, which is administered as a racemic mixture of (+) and (-) enantiomers, also plays a role, with the (+)-enantiomer of M1 showing the highest affinity for the µ-opioid receptor.[2]

N-desmethyltramadol (M2): A Key Clearance Pathway

N-desmethyltramadol (M2) is another primary metabolite, formed via N-demethylation of tramadol. This metabolic pathway is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[2][6] Unlike M1, M2 is not considered pharmacologically active in terms of opioid receptor agonism.[3] Its formation is a significant route for the clearance of tramadol from the body.[9]

Further Metabolites: A Complex Web of Biotransformation

Beyond M1 and M2, further metabolism of tramadol leads to the formation of other metabolites, including N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5).[2] M5 has been reported to possess some pharmacological activity, although to a lesser extent than M1.[3] The intricate network of metabolic reactions also includes Phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the metabolites.[2][3]

Quantitative Data on Tramadol and its Metabolites

The pharmacokinetic profiles of tramadol and its metabolites have been extensively studied to understand their absorption, distribution, metabolism, and excretion. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Tramadol and its Major Metabolites in Healthy Volunteers after a Single Oral Dose

| Compound | Cmax (ng/mL) | Tmax (hr) | Elimination Half-life (hr) |

| Tramadol | 308 - 349.3 | 1.6 - 2.0 | 6.3 ± 1.4 |

| O-desmethyltramadol (M1) | 55 - 88.7 | 2.4 - 3.0 | 7.4 - 9.0 |

| N-desmethyltramadol (M2) | 23.1 | 2.8 | - |

| N,O-didesmethyltramadol (M5) | 30.0 | 2.7 | - |

Data compiled from multiple sources.[3][10][11]

Table 2: In Vitro Enzyme Kinetics of Tramadol Metabolism

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| O-demethylation (to M1) | CYP2D6 | Not consistently reported | Not consistently reported |

| N-demethylation (to M2) | CYP3A4 | Not consistently reported | Not consistently reported |

| N-demethylation (to M2) | CYP2B6 | Not consistently reported | Not consistently reported |

Note: Specific Km and Vmax values for the metabolism of tramadol by individual recombinant CYP enzymes are not consistently reported in the literature, representing an area for further investigation.[9]

Experimental Protocols

The identification and quantification of tramadol and its metabolites in biological matrices are essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Various analytical techniques have been developed and validated for this purpose.

Methodology for In Vitro Metabolism Assay

This protocol describes a typical experiment to study the metabolism of tramadol to its metabolites using human liver microsomes.

1. Incubation:

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), tramadol (at various concentrations), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

2. Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.

3. Sample Preparation:

-

Centrifuge the mixture to precipitate the proteins.

-

Collect the supernatant for analysis.

4. Analytical Quantification:

-

Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of tramadol and its metabolites.

Analytical Methods for Quantification

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Liquid-liquid extraction of tramadol and its metabolites from biological samples (e.g., plasma, urine) at a basic pH using a mixture of organic solvents like ethyl acetate (B1210297) and diethyl ether.[12][13]

-

Derivatization: Often required to improve the volatility and thermal stability of the analytes.

-

Analysis: Separation on a capillary column (e.g., DB-5MS) followed by mass spectrometric detection.[14]

2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction.[15]

-

Chromatography: Separation on a C18 column with a mobile phase typically consisting of acetonitrile and a buffer.[15]

-

Detection: Fluorescence detection with excitation and emission wavelengths set appropriately for tramadol and its metabolites (e.g., λex/em = 275/300 nm).[15]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Simple protein precipitation or solid-phase extraction.

-

Chromatography: Reversed-phase chromatography on a C18 column.

-

Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and experimental workflows is crucial for a clear understanding of the processes involved.

Caption: Metabolic pathway of tramadol.

Caption: General experimental workflow for metabolite analysis.

Conclusion

The discovery and characterization of tramadol's metabolites have been instrumental in defining its clinical use. The identification of O-desmethyltramadol (M1) as the primary active metabolite underscored the importance of CYP2D6 in its mechanism of action and highlighted the potential for genetic polymorphisms to influence patient response. The elucidation of the roles of CYP3A4 and CYP2B6 in the formation of N-desmethyltramadol (M2) has provided a more complete picture of tramadol's clearance. The development of sophisticated analytical techniques has enabled the precise quantification of these metabolites, facilitating detailed pharmacokinetic and pharmacodynamic studies. This in-depth understanding of tramadol's metabolic journey continues to guide drug development professionals in the quest for safer and more effective pain management strategies.

References

- 1. Tramadol | Research Starters | EBSCO Research [ebsco.com]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. O-Desmethyltramadol [bionity.com]

- 6. droracle.ai [droracle.ai]

- 7. Tramadol - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. ovid.com [ovid.com]

- 12. wjbphs.com [wjbphs.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Properties of (-)-N-Desmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

(-)-N-Desmethyl Tramadol (B15222), a primary metabolite of the analgesic drug tramadol, is formed through the N-demethylation of the parent compound. While its sibling metabolite, O-desmethyl tramadol (M1), is a potent mu-opioid receptor agonist, (-)-N-Desmethyl Tramadol (M2) exhibits markedly different pharmacological characteristics. This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of this compound. The document summarizes available quantitative data, outlines detailed experimental protocols for the determination of its key chemical and biological attributes, and presents visual diagrams of relevant pathways and workflows. It is important to note that while extensive research has been conducted on tramadol and its primary active metabolite, M1, specific experimental data for the individual enantiomers of the M2 metabolite, including this compound, are limited in publicly available literature. This guide, therefore, synthesizes the most current information available, highlighting areas where further research is warranted.

Chemical and Physical Properties

This compound, also known as (-)-Nortramadol, is a small organic molecule with the molecular formula C15H23NO2.[1][2][3][4] Its chemical structure consists of a cyclohexanol (B46403) ring substituted with a 3-methoxyphenyl (B12655295) group and a methylaminomethyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties of N-Desmethyl Tramadol is presented in Table 1. It is critical to note that much of the available experimental data pertains to the racemic mixture of N-Desmethyl Tramadol. Specific experimental values for the (-)-enantiomer are largely unavailable in the current literature.

Table 1: Physicochemical Properties of N-Desmethyl Tramadol

| Property | Value | Source |

| Molecular Formula | C15H23NO2 | [1][2][3][4] |

| Molecular Weight | 249.35 g/mol | [2][3][4] |

| Predicted pKa | 14.46 ± 0.40 | [5] |

| Computed XLogP3 | 2.7 | [3][4][6] |

| Melting Point | Data not available for the (-)-enantiomer | |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [5] |

| Appearance | Thick Oil | [5] |

Note: The pKa and XLogP3 values are predicted and computed, respectively, and have not been experimentally verified for the (-)-enantiomer.

Pharmacological Properties

The pharmacological activity of this compound is significantly less pronounced compared to its parent compound, tramadol, and its fellow metabolite, O-desmethyl tramadol (M1). The available data, primarily from studies on the racemic mixture, indicates a very low affinity for opioid receptors and minimal activity at monoamine transporters.

Receptor and Transporter Binding Affinity

Quantitative data on the binding affinities of N-Desmethyl Tramadol are summarized in Table 2. The data overwhelmingly suggests that N-demethylation of tramadol leads to a substantial decrease in affinity for the mu-opioid receptor.

Table 2: Receptor and Transporter Binding Affinity of N-Desmethyl Tramadol

| Target | Ligand | Ki (Inhibitory Constant) | Source |

| Mu-Opioid Receptor (MOR) | (±)-N-Desmethyl Tramadol | > 10 µM | [1][7][8][9][10] |

| Delta-Opioid Receptor (DOR) | Data not available | ||

| Kappa-Opioid Receptor (KOR) | Data not available | ||

| Norepinephrine (B1679862) Transporter (NET) | (±)-N-Desmethyl Tramadol | Negligible activity reported | [1][7] |

| Serotonin (B10506) Transporter (SERT) | (±)-N-Desmethyl Tramadol | Negligible activity reported | [1][7] |

Note: Ki values are for the racemic mixture ((±)-N-Desmethyl Tramadol) unless otherwise specified. Data for the individual (-)-enantiomer are not currently available in the literature.

Metabolic Pathway

This compound is a product of the phase I metabolism of tramadol. The N-demethylation is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4 in the liver.[7][11] This pathway is distinct from the O-demethylation pathway that produces the more pharmacologically active M1 metabolite.

Experimental Protocols

This section provides detailed methodologies for the determination of the key chemical and pharmacological properties of this compound. These protocols are based on established scientific principles and can be adapted for specific laboratory settings.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

-

Prepare a 0.1 mM solution of this compound in a suitable solvent (e.g., a co-solvent system of water and methanol (B129727) if solubility is low).

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Place a known volume (e.g., 25 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve (the point of steepest slope).

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Determination of logP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.

-

-

Partitioning:

-

Prepare a stock solution of this compound of known concentration in the aqueous phase.

-

In a separatory funnel, combine a known volume of the aqueous solution of the compound with an equal volume of the n-octanol phase.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is a dry, finely ground powder.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

-

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound.

Methodology:

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used to separate the solid from the liquid phase.

-

-

Analysis:

-

Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV/MS).

-

-

Reporting:

-

The aqueous solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or µg/mL.

-

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors (mu, delta, kappa).

Methodology:

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).

-

A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for mu-opioid receptors).

-

This compound as the competing ligand.

-

Assay buffer and wash buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Assay Procedure:

-

In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Neurotransmitter Transporter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of this compound on norepinephrine and serotonin transporters.

Methodology:

-

Materials:

-

Cells or synaptosomes expressing the norepinephrine transporter (NET) or serotonin transporter (SERT).

-

A radiolabeled substrate for the transporter (e.g., [³H]norepinephrine for NET or [³H]serotonin for SERT).

-

This compound as the test inhibitor.

-

Uptake buffer.

-

-

Assay Procedure:

-

Pre-incubate the cells or synaptosomes with varying concentrations of this compound.

-

Initiate the uptake by adding the radiolabeled substrate.

-

Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of uptake inhibition against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

Conclusion

This compound is a primary metabolite of tramadol with a pharmacological profile characterized by very low affinity for opioid receptors and negligible activity at monoamine transporters. This stands in stark contrast to the O-desmethyl metabolite (M1), which is a potent mu-opioid receptor agonist. The available data, primarily from studies on the racemic mixture, consistently point to this compound being a pharmacologically weak metabolite in the context of tramadol's analgesic effects.

A significant gap in the current scientific literature is the lack of specific, experimentally determined physicochemical and pharmacological data for the (-)-enantiomer of N-Desmethyl Tramadol. The provided experimental protocols offer a framework for researchers to conduct studies that would fill these knowledge gaps. A more complete understanding of the properties of individual tramadol metabolites is crucial for a comprehensive assessment of the overall pharmacological and toxicological profile of the parent drug. Further research focusing on the stereospecific properties of tramadol's metabolites is highly encouraged.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Desmethyltramadol | C15H23NO2 | CID 12149038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interaction of the central analgesic, tramadol, with the uptake and release of 5-hydroxytryptamine in the rat brain in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RePub, Erasmus University Repository: Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype [repub.eur.nl]

- 6. N-Desmethyl-cis-tramadol | C15H23NO2 | CID 40463214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Desmethyltramadol (M2) [benchchem.com]

- 9. N-Desmethyltramadol|For Research [benchchem.com]

- 10. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(-)-N-Desmethyl Tramadol: A Comprehensive Receptor Binding Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a centrally acting analgesic, exerts its therapeutic effects through a complex interplay of opioid and monoaminergic mechanisms. Its in vivo activity is significantly influenced by its metabolism into various active and inactive metabolites. Among these, (-)-N-Desmethyl Tramadol, also known as M2, is a primary metabolite formed via the action of cytochrome P450 enzymes CYP2B6 and CYP3A4. This technical guide provides a detailed analysis of the receptor binding affinity of this compound, offering a comprehensive resource for researchers and professionals in the field of drug development and pharmacology. While its sibling metabolite, O-desmethyltramadol (M1), is a potent agonist at the µ-opioid receptor and is largely responsible for tramadol's opioid-mediated analgesia, the pharmacological activity of this compound is markedly different.[1][2][3] This document will delve into the quantitative binding data, the experimental methodologies used to determine these affinities, and the relevant signaling pathways.

Receptor Binding Affinity: A Quantitative Analysis

The pharmacological significance of a compound is intrinsically linked to its affinity for its biological targets. In the case of this compound, its binding profile reveals a significantly attenuated interaction with the primary receptors targeted by its parent compound, tramadol.

Opioid Receptor Binding

Research has consistently demonstrated that this compound possesses a very weak affinity for the µ-opioid receptor (MOR).[1] A key study by Gillen et al. (2000) using cloned human µ-opioid receptors found that racemic N-desmethyl tramadol exhibited a binding affinity (Ki) greater than 10 µM.[1][4][5] This indicates a significantly lower affinity compared to both tramadol and, most notably, the highly potent M1 metabolite.[4][5]

| Compound | Receptor | Ki (nM) | Source(s) |

| This compound (M2) | Human µ-opioid | >10,000 | [1][4][5] |

| (±)-Tramadol | Human µ-opioid | 2400 | [4][5] |

| (+)-O-Desmethyltramadol ((+)-M1) | Human µ-opioid | 3.4 | [4][5] |

| (-)-O-Desmethyltramadol ((-)-M1) | Human µ-opioid | 240 | [4][5] |

| (±)-N,O-Didesmethyltramadol (M5) | Human µ-opioid | 100 | [4][5] |

| Morphine | µ-opioid | ~1-5 | [6] |

Table 1: Comparative µ-Opioid Receptor Binding Affinities. A higher Ki value indicates weaker binding affinity.

Furthermore, functional assays, such as the [35S]GTPγS binding assay, have shown that N-desmethyl tramadol does not produce any stimulatory effect, indicating a lack of agonist activity at the µ-opioid receptor.[1][4][5] This is in stark contrast to the M1 metabolite, which is a potent agonist.[1]

Monoamine Transporter Binding

The non-opioid component of tramadol's analgesic action is attributed to its inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[1] However, comprehensive quantitative data for the affinity of this compound for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited in publicly available literature. The existing evidence suggests that its activity at these transporters is minimal and not a significant contributor to the overall pharmacological effect of tramadol.[1]

Experimental Protocols

The quantitative data presented above are primarily derived from two key in vitro experimental techniques: radioligand competitive binding assays and [35S]GTPγS binding assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human µ-opioid receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human µ-opioid receptor.[1][4]

-

Radioligand: [3H]Naloxone (a potent opioid receptor antagonist).[1][4]

-

Test Compound: this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the human µ-opioid receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]Naloxone, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptors and the bound radioligand are trapped on the filter.[7]

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Naloxone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Objective: To assess the agonist activity of this compound at the human µ-opioid receptor.

Materials:

-

Membranes from CHO cells stably transfected with the human µ-opioid receptor.[1]

-

[35S]GTPγS.[1]

-

Guanosine diphosphate (B83284) (GDP).

-

Test Compound: this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, pre-incubate the cell membranes with GDP and varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding [35S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.[8]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[8]

-

Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.[8]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the test compound. An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the agonist can be determined from the concentration-response curve.

Signaling Pathways

Given the negligible affinity of this compound for the µ-opioid receptor and monoamine transporters, it is not expected to significantly engage their respective signaling pathways. However, for a comprehensive understanding of the pharmacological context of tramadol and its metabolites, the primary signaling pathways are illustrated below.

µ-Opioid Receptor Signaling

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[9][10] Agonist binding initiates a cascade that leads to analgesia but also to adverse effects like respiratory depression.

Serotonin and Norepinephrine Transporter Action

The serotonin and norepinephrine transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters by drugs like tramadol increases the synaptic concentration of serotonin and norepinephrine, which is believed to contribute to its analgesic effect.

Conclusion

Based on the available scientific evidence, this compound is a pharmacologically weak metabolite of tramadol. Its binding affinity for the µ-opioid receptor is negligible, and it demonstrates no agonist activity.[1][4][5] Similarly, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered minimal.[1] For drug development and clinical pharmacology, the focus remains on the parent compound, tramadol, and its potent µ-opioid agonist metabolite, O-desmethyltramadol (M1), as the primary drivers of tramadol's analgesic efficacy. This in-depth guide provides the foundational data and methodologies for researchers to understand the specific and limited role of this compound within the complex pharmacology of tramadol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

The In Vivo Genesis of (-)-N-Desmethyl Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a widely prescribed synthetic opioid analgesic, exerts its therapeutic effects through a complex interplay of opioid and non-opioid mechanisms. Its in vivo journey is marked by extensive metabolism, primarily in the liver, leading to the formation of various metabolites that significantly influence its pharmacological profile. Among these, (-)-N-Desmethyl Tramadol (NDT), also known as M2, is a product of N-demethylation, a crucial pathway in the overall clearance and disposition of the parent drug. This technical guide provides an in-depth exploration of the in vivo formation of this compound, detailing the metabolic pathways, enzymatic drivers, quantitative data, and the experimental protocols essential for its study.

Metabolic Pathway: The N-Demethylation of Tramadol

The primary route for the formation of N-Desmethyl Tramadol is the N-demethylation of the tramadol molecule. This Phase I metabolic reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system within the liver. Specifically, the isoforms CYP2B6 and CYP3A4 are the key enzymes responsible for this transformation.[1][2][3][4][5] While the O-demethylation of tramadol to O-desmethyltramadol (M1) by CYP2D6 is renowned for producing a more potent µ-opioid agonist, the N-demethylation pathway leading to NDT is a significant contributor to the overall metabolism and clearance of tramadol.[1][6]

The metabolism of tramadol is stereoselective, and the disposition of its enantiomers can differ. Tramadol is administered as a racemic mixture of (+)-tramadol and (-)-tramadol. Both enantiomers contribute to the analgesic effect through different mechanisms.[1][7] The N-demethylation process can occur for both enantiomers, leading to the formation of (+)-N-Desmethyl Tramadol and this compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tramadol | opioid pain medication | CAS# 27203-92-5 | InvivoChem [invivochem.com]

- 6. Tramadol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Differential Roles of CYP2B6 and CYP3A4 in the Formation of (-)-N-Desmethyl Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tramadol (B15222), a widely prescribed synthetic opioid analgesic, undergoes extensive hepatic metabolism, significantly influencing its efficacy and safety profile. The N-demethylation of tramadol to N-desmethyl tramadol (M2) is a critical clearance pathway mediated primarily by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3] This technical guide provides an in-depth analysis of the roles of these two enzymes in the formation of the specific enantiomer, (-)-N-desmethyl tramadol. While tramadol is administered as a racemic mixture, its enantiomers and their metabolites exhibit distinct pharmacological properties. Understanding the stereoselective metabolism of tramadol is therefore crucial for drug development, predicting drug-drug interactions, and advancing personalized medicine. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Tramadol's analgesic effect is attributed to both its parent enantiomers and its primary active metabolite, O-desmethyl tramadol (M1). The formation of M1 is catalyzed by CYP2D6.[4][5] Concurrently, the N-demethylation pathway, leading to the formation of N-desmethyl tramadol (M2), is a significant route of tramadol's metabolic clearance, predominantly catalyzed by CYP2B6 and CYP3A4. N-desmethyl tramadol is generally considered to be pharmacologically inactive.[1] The stereochemistry of tramadol and its metabolites plays a crucial role in their pharmacokinetic and pharmacodynamic profiles.[6][7] This guide focuses on the formation of this compound, providing a comprehensive resource for researchers in the field.

Quantitative Data

The available literature on the specific enzyme kinetics for the formation of this compound by individual recombinant CYP2B6 and CYP3A4 is limited.[8] Most studies have focused on the overall N-demethylation in human liver microsomes (HLMs) or the pharmacokinetics of the racemic mixture. The following tables summarize the available data.

Table 1: Pharmacokinetic Parameters of Tramadol and N-Desmethyl Tramadol

| Parameter | Tramadol | N-Desmethyl Tramadol (M2) | Reference(s) |

| Peak Plasma Concentration (Cmax) | 70 - 592 ng/mL (after 100 mg oral dose) | Data not consistently available | [8] |

| Time to Peak Plasma Concentration (Tmax) | ~1.6 - 2 hours (oral) | Data not consistently available | [8] |

| Elimination Half-life (t½) | 6.3 ± 1.4 hours | Data not consistently available | [8] |

| Protein Binding | ~20% | Data not consistently available | [8] |

Table 2: Enzyme Kinetic Parameters for Tramadol N-Demethylation in Human Liver Microsomes

| Enzyme System | Substrate | Km (µM) | Vmax (pmol/mg/min) | Reference(s) |

| Human Liver Microsomes | Racemic Tramadol | ~1021 (High-affinity site) | Not explicitly reported | [8] |

| Human Liver Microsomes | (+)-Tramadol | N-demethylation best described by a two-site model | N-demethylation preferentially metabolizes the (+)-enantiomer | [9] |

| Human Liver Microsomes | (-)-Tramadol (B15223) | N-demethylation best described by a two-site model | Lower rate of N-demethylation compared to (+)-tramadol | [9] |

Note: Specific Km and Vmax values for the N-demethylation of (-)-tramadol by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently reported in the literature, representing a key area for future research.[8]

Experimental Protocols

The following protocols provide a general framework for conducting in vitro studies on tramadol metabolism.

In Vitro Metabolism of (-)-Tramadol using Human Liver Microsomes or Recombinant CYPs

This protocol outlines a typical experiment to investigate the formation of this compound.

Materials:

-

(-)-Tramadol Hydrochloride

-

Human Liver Microsomes (HLMs) or recombinant human CYP2B6 and CYP3A4

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard (e.g., a stable isotope-labeled analog of N-desmethyl tramadol)

-

Acetonitrile (B52724) (ice-cold)

-

Microcentrifuge tubes

-

Shaking water bath at 37°C

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs or recombinant CYP enzyme, and the (-)-tramadol stock solution to achieve the desired final concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[8]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[8]

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[8] The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: At each designated time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[8] This step precipitates the proteins and halts the enzymatic activity.

-

Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section describes a general LC-MS/MS method for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

A chiral column capable of separating the enantiomers of N-desmethyl tramadol is essential for this specific analysis.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[8]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]

-

Injection Volume: 5-10 µL.[8]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[8]

-

MRM Transitions:

-

N-desmethyl tramadol: e.g., m/z 250.2 → 58.2[8]

-

Internal Standard: Specific to the chosen internal standard.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the analyte.

-

Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).

Visualizations

Metabolic Pathway of Tramadol

References

- 1. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective pharmacokinetics of tramadol in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Chirality: A Technical Guide to Stereoselectivity in Tramadol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol (B15222), a widely prescribed centrally acting analgesic, presents a fascinating case study in the clinical significance of stereochemistry. Marketed as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, its therapeutic effect is a complex interplay between the parent drug's enantiomers and their primary active metabolite, O-desmethyltramadol (M1), which also exists in enantiomeric forms. This technical guide provides an in-depth exploration of the stereoselective metabolism of tramadol, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the enzymatic pathways, pharmacokinetic variations, and pharmacodynamic consequences of this chirality, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.

The Central Role of Cytochrome P450 in Tramadol's Metabolic Fate

The metabolism of tramadol is predominantly hepatic and is subject to significant stereoselectivity, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The two major initial metabolic pathways are O-demethylation and N-demethylation.[1][2]

-